Tefuryltrione

Catalog No.
S643231
CAS No.
473278-76-1
M.F
C20H23ClO7S
M. Wt
442.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tefuryltrione

CAS Number

473278-76-1

Product Name

Tefuryltrione

IUPAC Name

2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione

Molecular Formula

C20H23ClO7S

Molecular Weight

442.9 g/mol

InChI

InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3

InChI Key

UFAPVJDEYHLLBG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3

Synonyms

tefuryltrione

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3

Understanding the Mode of Action

One key area of research involving tefuryltrione is elucidating its mode of action, which refers to the specific biochemical processes it disrupts in targeted weeds. Studies have shown that tefuryltrione inhibits the phenylpropanoid biosynthesis pathway in susceptible plants []. This pathway is crucial for the production of various cell wall components and secondary metabolites, and its disruption leads to impaired growth and ultimately, weed death []. Research in this area helps scientists develop more targeted and effective weed control strategies.

Environmental Fate and Impact

Another important research avenue concerning tefuryltrione focuses on its environmental fate and impact. This includes investigating the breakdown and degradation pathways of the herbicide in soil and water, its potential for leaching and bioaccumulation, and its effects on non-target organisms []. Understanding these aspects is crucial for ensuring the responsible use of tefuryltrione and minimizing its potential environmental risks.

Tefuryltrione is a synthetic herbicide classified as a β-triketone, primarily used in agricultural applications to control a wide range of weeds. Its chemical structure is represented by the formula C20H23ClO7S, indicating the presence of chlorine and sulfone functional groups, which contribute to its herbicidal properties. Tefuryltrione acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase, essential in the biosynthesis of aromatic amino acids in plants, thus disrupting their growth and development .

As mentioned earlier, Tefuryltrione acts as an HPPD inhibitor. HPPD is a critical enzyme in the carotenoid biosynthesis pathway, essential for plants to capture light energy for photosynthesis. By binding to the HPPD enzyme, Tefuryltrione disrupts the production of carotenoids, leading to a chain reaction. Without sufficient carotenoids, plants cannot synthesize chlorophyll, the pigment responsible for their green color and ability to perform photosynthesis. This ultimately leads to stunted growth, bleaching of plant tissues, and eventually death of susceptible weeds [].

, particularly photodegradation when exposed to ultraviolet light. Studies have shown that under UV irradiation, tefuryltrione degrades into several transformation products, which can include chlorinated and sulfonated derivatives. The degradation pathway involves initial cleavage of the triketone moiety, leading to smaller organic compounds . Additionally, it can react with halogens in the environment, resulting in halogenation reactions that further alter its chemical structure and potential toxicity .

Tefuryltrione exhibits significant herbicidal activity against a variety of weed species, including those resistant to other herbicides like sulfonylureas. Its effectiveness is attributed to its mechanism of action that specifically targets the photosynthetic pathway in plants. Research has demonstrated that tefuryltrione is particularly effective in rice cultivation, where it controls both broadleaf and grassy weeds . Furthermore, its biological activity has been linked to its ability to persist in soil and water environments, raising concerns about its potential impact on non-target organisms and ecosystems .

The synthesis of tefuryltrione typically involves multi-step organic reactions starting from simpler chemical precursors. One common method includes the condensation of appropriate aromatic ketones with chlorinated sulfonyl compounds under controlled conditions. This process may involve catalysts and specific temperature controls to ensure high yield and purity of the final product. Detailed synthetic routes can vary depending on the desired purity and scale of production but generally follow established protocols for synthesizing β-triketones .

Tefuryltrione is primarily applied as a herbicide in agricultural settings. Its main applications include:

  • Weed Control: Effective against various weed species in rice paddies and other crops.
  • Environmental Monitoring: Used as a marker for studying pesticide contamination in water sources due to its persistence and detectability.
  • Research: Investigated for its degradation pathways and environmental impact, contributing to the understanding of herbicide behavior in ecosystems .

Interaction studies involving tefuryltrione focus on its effects on both target and non-target organisms. Research indicates that while it effectively controls specific weed populations, there are implications for aquatic life due to its presence in water systems following agricultural runoff. Studies have documented the transformation products formed during photodegradation and their potential toxicity levels compared to the parent compound . Furthermore, interactions with other pesticides can lead to synergistic or antagonistic effects on efficacy and environmental persistence.

Tefuryltrione shares structural similarities with other β-triketone herbicides, such as mesotrione and sulcotrione. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeMechanism of ActionUnique Features
Tefuryltrioneβ-triketoneInhibits 4-hydroxyphenylpyruvate dioxygenaseEffective against sulfonylurea-resistant weeds
Mesotrioneβ-triketoneInhibits 4-hydroxyphenylpyruvate dioxygenaseBroad-spectrum control; used in corn crops
Sulcotrioneβ-triketoneInhibits 4-hydroxyphenylpyruvate dioxygenasePrimarily used for selective control in various crops

Tefuryltrione's distinctive position arises from its specific effectiveness against resistant weed species and its environmental persistence, making it a subject of ongoing research regarding its ecological impact .

Molecular Formula and Weight

Tefuryltrione possesses the molecular formula C₂₀H₂₃ClO₇S and has a molecular weight of 442.91 grams per mole [1] [2] [3]. The compound exhibits a monoisotopic mass of 442.085302 daltons [2]. This molecular composition reflects the complex nature of the beta-triketone herbicide, incorporating multiple functional groups including chlorine, sulfur-containing moieties, and oxygen-bearing substituents [1] [4].

The elemental composition demonstrates the presence of twenty carbon atoms, twenty-three hydrogen atoms, one chlorine atom, seven oxygen atoms, and one sulfur atom [1] [2] [3]. The relatively high molecular weight and complex composition are characteristic of modern synthetic herbicides designed for specific enzymatic inhibition mechanisms [4] [5].

PropertyValueSource
Molecular FormulaC₂₀H₂₃ClO₇S [1] [2] [3]
Molecular Weight442.91 g/mol [1] [2] [3]
Monoisotopic Mass442.085302 Da [2]
Average Mass442.907 Da [2]

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry Preferred IUPAC Name for tefuryltrione is rac-2-[2-chloro-4-(methanesulfonyl)-3-{[(2R)-oxolan-2-ylmethoxy]methyl}benzoyl]cyclohexane-1,3-dione [5] [6]. This nomenclature reflects the racemic nature of the compound and provides precise structural information about the stereochemistry and functional group positioning [5] [6].

Alternative IUPAC nomenclature includes 2-[2-chloro-4-(methylsulfonyl)-3-({[(2RS)-tetrahydro-2-furyl]methoxy}methyl)benzoyl]cyclohexane-1,3-dione according to 1979 Rules [6]. The Chemical Abstracts Service name is documented as 2-[2-chloro-4-(methylsulfonyl)-3-[[(tetrahydro-2-furanyl)methoxy]methyl]benzoyl]-1,3-cyclohexanedione [1] [6].

Additional systematic designations include 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione [1] [4]. The compound is also known by its development code AVH 301 [3] and has been assigned the International Organization for Standardization designation Tefuryltrione [1] [5].

Nomenclature SystemName
IUPAC PINrac-2-[2-chloro-4-(methanesulfonyl)-3-{[(2R)-oxolan-2-ylmethoxy]methyl}benzoyl]cyclohexane-1,3-dione [5] [6]
IUPAC (1979 Rules)2-[2-chloro-4-(methylsulfonyl)-3-({[(2RS)-tetrahydro-2-furyl]methoxy}methyl)benzoyl]cyclohexane-1,3-dione [6]
CAS Name2-[2-chloro-4-(methylsulfonyl)-3-[[(tetrahydro-2-furanyl)methoxy]methyl]benzoyl]-1,3-cyclohexanedione [1] [6]
Development CodeAVH 301 [3]
ISO NameTefuryltrione [1] [5]

Stereochemical Properties and Isomerism

Tefuryltrione exists as a chiral molecule containing stereochemical complexity due to the presence of asymmetric carbon centers [5] [7]. The compound is characterized as existing in both R- and S-forms, with the technical material being an isomeric mixture [5]. This racemic nature is fundamental to understanding the compound's chemical behavior and biological activity [5] [7].

The stereochemical designation indicates that tefuryltrione possesses at least one chiral center, specifically related to the tetrahydrofuran ring system [5] [6]. The IUPAC nomenclature explicitly identifies the (2R)-oxolan-2-ylmethoxy configuration, though the commercial material exists as a racemic mixture of stereoisomers [5] [6].

Research indicates that chiral pesticides, including tefuryltrione, often exhibit stereoselectivity in their biodegradation rates and biological activity profiles [7]. The majority of chiral pesticides are prepared and applied as racemic mixtures, necessitating careful consideration of stereochemical properties for comprehensive understanding of their environmental fate and efficacy [7].

The stereochemical complexity of tefuryltrione places it among the growing class of chiral herbicides that require advanced analytical techniques for stereoisomer resolution and characterization [7]. The presence of multiple chiral centers in modern crop protection agents, including tefuryltrione, represents an increasing trend in agrochemical development [7].

Stereochemical PropertyDescription
Chiral NatureR- and S-forms exist [5]
Commercial FormRacemic mixture [5]
Chiral CentersMultiple asymmetric carbons [5] [7]
Specific Configuration(2R)-oxolan-2-ylmethoxy designation [5] [6]

Three-Dimensional Structural Configuration

The three-dimensional structural configuration of tefuryltrione reveals a complex molecular architecture characterized by the central cyclohexane-1,3-dione moiety substituted with a benzoyl group containing multiple functional substituents [1] [4] [8]. The compound belongs to the beta-triketone class, distinguished by the presence of three carbonyl groups within its molecular framework [4] [8].

The structural backbone consists of a six-membered cyclohexane ring in the 1,3-dione configuration, which provides the core beta-triketone functionality essential for biological activity [1] [4]. Attached to this central ring system is a substituted benzoyl group featuring chlorine substitution at the 2-position, a methylsulfonyl group at the 4-position, and a complex tetrahydrofuran-containing ether linkage at the 3-position [1] [4].

The tetrahydrofuran ring system contributes additional conformational complexity to the molecular structure, with the oxolan-2-ylmethoxy group extending from the benzene ring [1] [5]. This structural arrangement creates multiple potential conformational states due to rotational freedom around single bonds and ring flexibility [1] [5].

Computational analysis suggests that the three-dimensional configuration influences the compound's interaction with target enzymes, particularly hydroxyphenylpyruvate dioxygenase [9] [10]. The spatial arrangement of functional groups is critical for achieving optimal binding geometry and enzymatic inhibition [9] [10].

The crystalline form of tefuryltrione exhibits specific three-dimensional packing arrangements, with the compound reported to have a melting point of approximately 118°C with decomposition [4] [11] [12]. X-ray crystallographic data would provide definitive three-dimensional structural information, though such data was not extensively available in the current literature survey [13].

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of tefuryltrione reveals critical molecular features that contribute to its herbicidal efficacy as a hydroxyphenylpyruvate dioxygenase inhibitor [4] [14] [9]. The beta-triketone motif represents the pharmacophore responsible for enzymatic inhibition, with the three carbonyl groups providing essential coordination sites for the ferrous ion in the target enzyme active site [9] [10].

Research demonstrates that the cyclohexane-1,3-dione core structure is fundamental to hydroxyphenylpyruvate dioxygenase inhibition, with the diketone functionality serving as a bidentate ligand for metal coordination [9] [10]. Molecular docking studies indicate that two adjacent carbonyls of the triketone moiety engage in chelation with the ferrous ion in a bidentate configuration [9].

The substitution pattern on the aromatic ring significantly influences biological activity, with the 2-chloro-4-methylsulfonyl-3-substituted arrangement optimizing enzyme binding interactions [14] [9]. The methylsulfonyl group at the 4-position contributes to proper spatial orientation within the enzyme active site, while the chlorine substitution at the 2-position enhances binding affinity [14] [9].

The tetrahydrofuran-containing side chain at the 3-position provides additional binding interactions and influences selectivity profiles [14] [15]. Comparative studies with related triketone herbicides suggest that modifications to this side chain can significantly alter herbicidal activity and species selectivity [14] [15].

Structure-activity investigations reveal that tefuryltrione exhibits varying degrees of enzymatic inhibition depending on the target organism [14] [15]. Rice varieties show differential responses to tefuryltrione treatment, with some exhibiting natural tolerance mechanisms related to enhanced metabolic degradation [15].

The stereochemical configuration influences biological activity, with different enantiomers potentially exhibiting distinct potency profiles [7] [15]. However, the commercial racemic mixture provides effective herbicidal activity across target weed species while maintaining acceptable selectivity for rice crops [15].

Structural FeatureActivity Contribution
Beta-triketone coreEssential for hydroxyphenylpyruvate dioxygenase inhibition [9] [10]
Cyclohexane-1,3-dioneProvides bidentate metal coordination [9] [10]
2-Chloro substitutionEnhances enzyme binding affinity [14] [9]
4-Methylsulfonyl groupOptimizes active site orientation [14] [9]
Tetrahydrofuran side chainInfluences selectivity and binding [14] [15]
Racemic mixtureProvides broad-spectrum activity [7] [15]

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

473278-76-1

Wikipedia

Tefuryltrione

Dates

Last modified: 08-15-2023

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